(E)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide
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Description
(E)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C15H11N3O4S2 and its molecular weight is 361.39. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been used as chemosensors for the detection of mercury (ii) ions in water .
Mode of Action
The compound, when reacted with mercury (II) ions, undergoes a color change due to the formation of a coordination complex . This change in optical property upon complexation with mercury (II) was confirmed by ab initio calculations .
Result of Action
The compound’s interaction with mercury (II) ions results in a color change, indicating the formation of a coordination complex . This could potentially be used as a method for detecting the presence of mercury (II) ions in a solution .
Properties
IUPAC Name |
(E)-N-(4-methoxy-1,3-benzothiazol-2-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4S2/c1-22-10-3-2-4-11-14(10)17-15(24-11)16-12(19)7-5-9-6-8-13(23-9)18(20)21/h2-8H,1H3,(H,16,17,19)/b7-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDSOMHQCJDLJC-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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